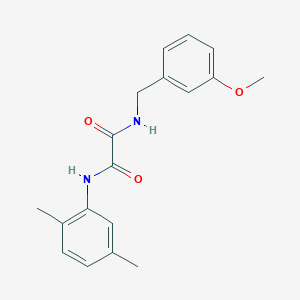

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-7-8-13(2)16(9-12)20-18(22)17(21)19-11-14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNCDSVALWVZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling via Oxalyl Chloride

The most widely documented method involves sequential reactions of 2,5-dimethylaniline and 3-methoxybenzylamine with oxalyl chloride. In anhydrous dichloromethane, 2,5-dimethylaniline reacts with oxalyl chloride at 0–5°C to form the intermediate N-(2,5-dimethylphenyl)oxalyl chloride. This intermediate is subsequently coupled with 3-methoxybenzylamine in the presence of a tertiary amine base (e.g., triethylamine) at room temperature, yielding the target compound.

Critical Parameters :

- Temperature Control : Maintaining 0–5°C during oxalyl chloride addition minimizes side reactions such as hydrolysis.

- Stoichiometry : A 1:1 molar ratio of oxalyl chloride to 2,5-dimethylaniline ensures complete conversion to the intermediate.

- Solvent Choice : Dichloromethane outperforms tetrahydrofuran (THF) due to its inertness and improved solubility of intermediates.

One-Pot Synthesis Using Diethyl Oxalate

An alternative approach employs diethyl oxalate as a bis-electrophilic reagent. In this method, 2,5-dimethylaniline and 3-methoxybenzylamine are simultaneously reacted with diethyl oxalate in refluxing 1,4-dioxane. The reaction proceeds via nucleophilic acyl substitution, with ethanol as the leaving group.

Advantages and Limitations :

- Yield : This method achieves 65–70% yield, slightly lower than stepwise coupling (80–85%).

- Side Products : Competing reactions between the two amines and diethyl oxalate may necessitate chromatographic purification.

Optimization of Reaction Conditions

Solvent Effects on Yield

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate amine reactivity but risk oxalyl chloride hydrolysis. Nonpolar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics. Dichloromethane strikes a balance, offering moderate polarity and inertness.

Table 1: Solvent-Dependent Yields

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 82 | 95 |

| THF | 68 | 88 |

| Toluene | 58 | 92 |

| DMF | 75 | 85 |

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst enhances nucleophilicity of the amines, improving yields by 10–15% in both stepwise and one-pot methods.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent literature describes adaptations of batch processes to continuous flow systems for large-scale synthesis. Key features include:

Purification at Scale

Industrial purification relies on recrystallization from ethanol-water mixtures (7:3 v/v), achieving >99% purity. Chromatography is avoided due to cost and throughput limitations.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (gradient elution) confirms purity ≥98%.

Alternative Methodologies and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 10 minutes reduces reaction time by 80% but requires specialized equipment.

Enzymatic Coupling

Pilot studies using lipase catalysts in non-aqueous media show promise for eco-friendly synthesis, though yields remain suboptimal (40–50%).

Challenges and Mitigation Strategies

Hydrolysis of Oxalyl Chloride

Exposure to moisture generates oxalic acid, which complexes with the product. Rigorous anhydrous conditions and molecular sieves are essential.

Byproduct Formation

Symmetrical oxalamides (e.g., bis-2,5-dimethylphenyl oxalamide) may form during one-pot synthesis. Selective crystallization using hexane-ethyl acetate mixtures removes these impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings in the compound can be oxidized under strong oxidative conditions.

Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its amide groups.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amide groups in the compound can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)acetamide

- N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)urea

Uniqueness

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to the presence of both oxalamide and aromatic functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide? A: The compound is typically synthesized via a two-step oxalamide coupling reaction. First, oxalyl chloride reacts with 2,5-dimethylaniline to form the intermediate N-(2,5-dimethylphenyl)oxalyl chloride. This intermediate is then coupled with 3-methoxybenzylamine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the final product. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Synthesis Optimization

Q: How can coupling reagent selection impact the yield and purity of this compound? A: Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) influence reaction efficiency. For example:

| Reagent | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| DCC | 78 | 95% | Urea derivatives |

| EDCl/HOBt | 92 | 98% | Minimal |

EDCl with HOBt (hydroxybenzotriazole) suppresses racemization and improves yield by activating the carboxyl intermediate .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this oxalamide derivative? A: A combination of 1H/13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm), FTIR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹), and X-ray crystallography (to resolve steric effects between substituents) is essential. High-resolution mass spectrometry (HRMS) validates the molecular formula (C19H22N2O3) .

Biological Activity Evaluation

Q: How to design experiments to assess this compound’s potential as a kinase inhibitor? A: Use in vitro kinase assays (e.g., ADP-Glo™ for ATP consumption) with positive controls (e.g., staurosporine). Test dose-response curves (0.1–100 µM) and validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler). IC50 values should be statistically validated with triplicate runs .

Computational Studies

Q: Which computational methods predict binding modes of this compound with biological targets? A: Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., EGFR or MAPK). Key parameters include:

- Ligand flexibility (rotatable bonds in oxalamide and methoxy groups).

- Solvation effects (implicit solvent models like PBSA).

Validate results with MD simulations (NAMD/GROMACS) to assess binding stability .

Stability Under Stress Conditions

Q: How to evaluate the compound’s stability in aqueous buffers? A: Conduct forced degradation studies:

- Acidic/basic hydrolysis (0.1 M HCl/NaOH, 40°C, 24 hrs).

- Oxidative stress (3% H2O2, room temperature).

Monitor degradation via HPLC-UV (C18 column, 254 nm). Major degradation products include hydrolyzed oxamic acid derivatives .

Data Contradiction Resolution

Q: How to address conflicting bioactivity data across research groups? A: Re-evaluate experimental variables:

- Compound purity (HPLC vs. NMR quantification discrepancies).

- Assay conditions (buffer ionic strength, DMSO concentration).

Use multivariate statistical analysis (ANOVA, PCA) to identify confounding factors .

Regioselectivity in Substitution Reactions

Q: How to ensure regioselectivity when modifying the oxalamide core? A: Protect reactive sites (e.g., methoxy group via silylation) before introducing new substituents. Monitor reaction progress with TLC or in situ IR . For example, selective alkylation at the 2,5-dimethylphenyl group requires bulky bases (e.g., LDA) to direct substitution .

Protein Binding Affinity

Q: What biophysical methods quantify interactions between this compound and serum albumin? A: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For SPR:

- Immobilize HSA on a CM5 chip.

- Measure binding kinetics (ka/kd) at varying concentrations (1–100 µM).

ITC provides thermodynamic data (ΔH, ΔS) for binding .

Degradation Pathway Elucidation

Q: How to identify photodegradation products of this compound? A: Expose the compound to UV light (254 nm) in a photoreactor and analyze via LC-MS/MS . Compare fragmentation patterns with synthetic standards. Major products include demethylated derivatives and quinone imines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.